molecular formula C9H9ClO2 B1360205 Methyl 2-chloromethylbenzoate CAS No. 34040-62-5

Methyl 2-chloromethylbenzoate

Cat. No.: B1360205
CAS No.: 34040-62-5
M. Wt: 184.62 g/mol
InChI Key: AAHZCIWUDPKSJP-UHFFFAOYSA-N
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Description

Significance and Research Context in Organic Chemistry

Methyl 2-chloromethylbenzoate is primarily recognized as a crucial building block in organic synthesis. cymitquimica.com Its utility stems from the presence of two key functional groups: the methyl ester and the highly reactive benzylic chloride. The chloromethyl group (-CH₂Cl) is particularly important as it readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. smolecule.comstackexchange.com This reactivity enables chemists to construct complex molecular architectures.

The compound serves as a key intermediate in the synthesis of various classes of organic molecules, including pharmaceuticals and agrochemicals. google.comcymitquimica.comchemimpex.com Its structural framework is a component of more complex biologically active compounds. Research has demonstrated its role as a precursor in the synthesis of heterocyclic compounds, which are fundamental to many areas of drug discovery. For instance, it is used in the preparation of isochromanones and phthalides, which are core structures in some natural products and pharmacologically active molecules. organic-chemistry.orgorganic-chemistry.orgrsc.org

The reactivity of the benzylic carbon, which is more electron-deficient due to the inductive effect of the adjacent chlorine and the sp² hybridized carbons of the phenyl ring, makes it highly susceptible to attack by nucleophiles. stackexchange.com This predictable reactivity allows for its strategic use in multi-step synthetic pathways.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name methyl 2-(chloromethyl)benzoate alfa-chemistry.comnih.gov
CAS Number 34040-62-5 chemicalbook.comnih.govchemicalbook.com
Molecular Formula C₉H₉ClO₂ chemicalbook.comalfa-chemistry.com
Molecular Weight 184.62 g/mol chemicalbook.comnih.gov
Appearance Light yellow to Amber to Dark green clear liquid cymitquimica.comcymitquimica.com
Boiling Point 282ºC at 760 mmHg alfa-chemistry.com
Density 1.19 g/cm³ alfa-chemistry.com

| Flash Point | 139.2ºC | alfa-chemistry.com |

Historical Perspectives on its Development and Early Applications

The development of synthetic routes to this compound and its isomers has been driven by their utility as intermediates. One notable method for its synthesis involves the free radical chlorination of methyl 2-methylbenzoate (B1238997). researchgate.net Research into this process has explored the efficacy of various initiators, such as benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), and UV light, to optimize the yield of the desired product. researchgate.net These studies found that while different initiators affected the reaction rate, they did not significantly alter the distribution of the chlorinated products. researchgate.net

Another significant synthetic approach, detailed in patent literature, starts from phthalide (B148349). chemicalbook.comgoogle.com This process involves the reaction of phthalide with thionyl chloride, often in the presence of a catalyst, to form an intermediate, 2-chloromethylbenzoyl chloride, which is then esterified with methanol (B129727) to yield this compound. chemicalbook.comgoogle.com A 2009 patent, for example, describes a method using a benzyltriethylammonium chloride and a BF3-ether complex as catalysts for the initial reaction. chemicalbook.comgoogle.com

The application of related compounds, such as methyl 2-(halomethyl)phenylacetates, prepared by the ring-opening of 3-isochromanone, further highlights the historical importance of this class of intermediates in the manufacture of agricultural chemicals. google.com The consistent appearance of this compound and its related structures in chemical literature and patents underscores its long-standing role as a versatile synthon in organic chemistry. google.com

Table 2: Summary of Selected Synthesis Methods

Starting Material(s) Key Reagents/Conditions Product Research Finding Source(s)
Methyl 2-methylbenzoate Chlorine gas (Cl₂), Free radical initiator (e.g., UV light, BPO, AIBN), 70°C This compound UV light was found to be the most effective initiator in terms of reaction rate. Yields of 65-67% were achieved. researchgate.net
Phthalide 1. Thionyl chloride, Xylene, Benzyltriethylammonium chloride, BF3-ether complex, 100-132°C 2. Methanol, 50-60°C This compound This multi-step process detailed in a patent provides a high apparent yield. chemicalbook.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(chloromethyl)benzoate
Source PubChem
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InChI

InChI=1S/C9H9ClO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHZCIWUDPKSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70187650
Record name Methyl 2-chloromethylbenzoate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34040-62-5
Record name Benzoic acid, 2-(chloromethyl)-, methyl ester
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Record name Methyl 2-chloromethylbenzoate
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Record name Methyl 2-chloromethylbenzoate
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Record name Methyl 2-chloromethylbenzoate
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Record name METHYL 2-CHLOROMETHYLBENZOATE
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Synthetic Methodologies and Route Design

Synthesis from Phthalide (B148349) Precursors

An alternative and often more regioselective route to Methyl 2-chloromethylbenzoate starts from phthalide, a lactone derived from phthalic acid. This pathway involves a two-step process: the ring-opening of phthalide to form a key intermediate, followed by esterification.

Phthalide Ring Opening and Halogenation with Thionyl Chloride

The critical first step in this synthetic route is the ring-opening of the phthalide lactone and subsequent halogenation to form 2-chloromethylbenzoyl chloride. This transformation is effectively achieved by reacting phthalide with thionyl chloride (SOCl₂). google.com

The reaction is typically carried out in the presence of a catalytic system to facilitate the ring opening. A combination of boron trifluoride dihydrate and a quaternary ammonium salt, such as benzyltriethylammonium chloride, has been shown to be effective. google.com The reaction is generally performed at an elevated temperature, for instance, around 100°C. google.com Thionyl chloride is added dropwise to a melt of phthalide and the catalysts, and the mixture is stirred for several hours to ensure complete conversion. google.com This method has been reported to produce 2-chloromethylbenzoyl chloride in high yield and purity. google.com

Reactant/CatalystMolar Ratio (relative to Phthalide)
Thionyl Chloride1.3
Boron Trifluoride Dihydrate0.03
Benzyltriethylammonium Chloride0.03

This table outlines the stoichiometry of reagents and catalysts for the synthesis of 2-chloromethylbenzoyl chloride from phthalide.

Subsequent Esterification to this compound

The 2-chloromethylbenzoyl chloride obtained from the phthalide ring-opening is a reactive acid chloride. It can be readily converted to this compound through esterification with methanol (B129727). This is a standard nucleophilic acyl substitution reaction where the methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion. ugent.be

The reaction is typically carried out by adding methanol to the 2-chloromethylbenzoyl chloride. The reaction is often performed in the absence of a catalyst, as the reaction between an acid chloride and an alcohol is generally facile and proceeds to completion. iiste.org However, in some cases, a non-nucleophilic base like pyridine may be added to neutralize the hydrogen chloride gas that is evolved during the reaction. The reaction is usually exothermic and may require initial cooling, followed by stirring at room temperature or gentle heating to ensure the reaction goes to completion.

Process Optimization for Industrial Scale Production and Purification

For the industrial-scale production of this compound, process optimization is crucial to ensure high yield, purity, and cost-effectiveness. The synthesis of the related compound, methyl p-chloromethylbenzoate, provides insights into potential industrial processes. google.com

Key optimization parameters include reaction temperature, reaction time, and the molar ratio of reactants. In an industrial setting, the reaction would likely be carried out in a large-scale reactor with precise temperature control. After the reaction, the purification of the crude product is a critical step. Fractional distillation under reduced pressure (vacuum distillation) is a common method for purifying liquid organic compounds with high boiling points, such as this compound. google.com This technique allows for the separation of the desired product from unreacted starting materials, byproducts, and residual solvents.

The efficiency of the distillation is dependent on the number of theoretical plates in the distillation column and the reflux ratio. google.com By carefully controlling these parameters, a high purity of this compound can be achieved. The collection of different fractions allows for the removal of lower-boiling impurities and higher-boiling residues, resulting in a final product that meets the required specifications for subsequent applications. google.com

Novel and Emerging Synthetic Routes

Research into new synthetic methodologies continues to provide more efficient, selective, and environmentally benign routes to valuable chemical compounds. In the context of synthesizing chloromethyl arenes like this compound, several novel approaches are emerging.

One promising area is the development of catalytic methods for benzylic C-H chlorination. These methods aim to directly convert a methyl group on an aromatic ring to a chloromethyl group, offering a more atom-economical alternative to traditional multi-step syntheses. For instance, copper-catalyzed site-selective benzylic chlorination has been reported. commonorganicchemistry.com These reactions often utilize a mild chlorinating agent and a catalyst that can selectively activate the benzylic C-H bond.

Another area of development involves the use of alternative chlorinating agents that are safer and easier to handle than gaseous chlorine or corrosive reagents. For example, trichloroisocyanuric acid (TCCA) has been investigated as a chlorine source for the chlorination of benzylic hydrocarbons. google.com These reactions are often initiated by a radical initiator and can proceed under mild conditions.

These emerging routes have the potential to overcome some of the limitations of traditional methods, such as harsh reaction conditions, the use of hazardous reagents, and the formation of unwanted byproducts. Further research and development in this area may lead to more sustainable and efficient industrial processes for the production of this compound and related compounds.

Exploration of Alternative Chlorinating Agents

The conventional synthesis of this compound often employs chlorine gas (Cl₂) as the primary chlorinating agent, typically activated by UV light or chemical radical initiators. researchgate.net However, handling gaseous chlorine presents logistical and safety challenges, prompting research into alternative, easier-to-handle reagents. The goal is to identify agents that can efficiently perform free-radical chlorination at the benzylic position while minimizing side reactions.

Key alternative agents that have been explored for similar benzylic chlorinations include N-halosuccinimides and sulfuryl chloride.

N-Chlorosuccinimide (NCS): NCS is a crystalline solid that is safer and more convenient to handle than chlorine gas. It serves as a source of chlorine radicals in the presence of a radical initiator. Studies on analogous compounds, such as α-picoline, have shown that NCS, when used with an initiator like dibenzoyl peroxide, can effectively chlorinate the methyl group. researchgate.net This suggests its potential applicability for the synthesis of this compound, offering a milder and more controlled reaction.

Sulfuryl Chloride (SO₂Cl₂): This liquid reagent is another common alternative for free-radical chlorination. In the presence of an initiator like benzoyl peroxide, it decomposes to form chlorine radicals. Research on the chlorination of cyclobutanecarboxylic acids using sulfuryl chloride has demonstrated its efficacy in free-radical processes, indicating its potential as a viable substitute for chlorine gas in the side-chain chlorination of methyl 2-methylbenzoate (B1238997). researchgate.net

N-Chloroacetanilide: In specific contexts, N-chloroacetanilides have been shown to chlorinate the side chain of alkylbenzenes when a free radical initiator like benzoyl peroxide is present. researchgate.net This points to a class of N-chloro compounds that could be adapted for this specific synthesis.

The choice of chlorinating agent and initiator can influence the reaction rate. For the chlorination of methyl 2-methylbenzoate, a comparative study of initiators found that the reaction rate follows the order: UV light > benzoyl peroxide (BPO) > azobisisobutyronitrile (AIBN), although the specific initiator did not significantly alter the distribution of the final chlorinated products. researchgate.net

Chlorinating AgentTypical InitiatorPhysical StateKey Advantages
Chlorine (Cl₂)UV Light, BPO, AIBNGasCommonly used, effective
N-Chlorosuccinimide (NCS)BPOSolidSafer and easier to handle than Cl₂
Sulfuryl Chloride (SO₂Cl₂)BPOLiquidConvenient liquid form
N-ChloroacetanilideBPOSolidPotential for specific applications

Development of Stereoselective and Regioselective Synthesis Strategies

The primary challenge in synthesizing this compound from methyl 2-methylbenzoate lies in achieving high selectivity. This involves directing the chlorination to the correct position on the molecule.

Stereoselectivity: The concept of stereoselectivity is not applicable to the synthesis of this compound. The target molecule is achiral, meaning it does not have a stereocenter, and therefore, cannot exist as different stereoisomers. The reaction does not create any chiral centers, so there is no need for stereoselective control.

Regioselectivity: Regioselectivity is of paramount importance. The synthesis requires the chlorination of the methyl group on the side chain (a benzylic position) rather than substitution on the aromatic ring. The strategy to achieve this regioselectivity is based on controlling the reaction mechanism. google.com

Side-Chain Chlorination (Free-Radical Mechanism): To selectively chlorinate the methyl group, conditions that favor a free-radical chain reaction are employed. This is achieved by using UV light or chemical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). researchgate.net Under these conditions, chlorine radicals are generated, which preferentially abstract a hydrogen atom from the benzylic methyl group. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position the most reactive site for free-radical halogenation. This method effectively prevents chlorination of the aromatic ring. google.com

Ring Chlorination (Electrophilic Aromatic Substitution): In contrast, chlorination of the aromatic ring occurs via an electrophilic aromatic substitution mechanism. This pathway is promoted by the presence of a Lewis acid catalyst (e.g., ferric chloride, aluminum chloride) and is typically performed in the dark to suppress the free-radical pathway. google.com By avoiding these catalysts and using light, the reaction is directed away from the ring and towards the side chain.

The synthesis is therefore a clear example of mechanism-controlled regioselectivity. By selecting conditions for a free-radical reaction, high yields of the desired side-chain chlorinated product, this compound, can be achieved. A study using chlorine gas at 70°C with a free radical initiator yielded 65-67% of this compound. researchgate.net

Reaction TypeTarget PositionMechanismRequired ConditionsCatalyst/Initiator
Side-Chain Chlorination-CH₃ groupFree RadicalUV light or heatRadical Initiators (e.g., BPO, AIBN)
Ring ChlorinationAromatic RingElectrophilic SubstitutionReduced light / darkLewis Acids (e.g., FeCl₃, AlCl₃)

Reactivity and Mechanistic Pathways

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group of Methyl 2-chloromethylbenzoate is a primary benzylic halide. This structure allows it to undergo nucleophilic substitution reactions through both SN1 and SN2 pathways, depending on the reaction conditions and the nature of the nucleophile. glasp.co

The electrophilic benzylic carbon of this compound is susceptible to attack by a wide range of nucleophiles.

Amines: Primary amines can be synthesized through the reaction of benzylic halides with ammonia or other amine nucleophiles. However, the resulting amine is also nucleophilic and can react further with the starting halide, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.

Alcohols: Alcohols can act as nucleophiles to displace the chloride, forming ethers. With a primary benzylic halide, the reaction can proceed via an SN2 mechanism if a strong nucleophile (e.g., an alkoxide) is used, or an SN1 mechanism if a weak nucleophile like a neutral alcohol is used under conditions that favor carbocation formation. youtube.com

Cyanides: The reaction with cyanide ions, typically from potassium cyanide (KCN), is an effective method for forming a new carbon-carbon bond. In the case of this compound, the cyanide ion preferentially attacks the more electrophilic benzylic carbon via an SN2 pathway, yielding Methyl 2-(cyanomethyl)benzoate. stackexchange.com This reaction is favored over attack at the ester carbonyl group when one equivalent of the cyanide reagent is used. stackexchange.com

Phosphites: Trivalent phosphorus compounds, such as trialkyl phosphites, react with alkyl halides in the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org This reaction involves the SN2 attack of the nucleophilic phosphorus on the electrophilic carbon of the alkyl halide. wikipedia.org For this compound, this would result in the formation of a phosphonate ester.

The following table summarizes the products of these nucleophilic substitution reactions.

NucleophileReagent ExampleProduct
AmineAmmonia (NH₃)Methyl 2-(aminomethyl)benzoate
AlcoholSodium Methoxide (NaOCH₃)Methyl 2-(methoxymethyl)benzoate
CyanidePotassium Cyanide (KCN)Methyl 2-(cyanomethyl)benzoate
PhosphiteTriethyl phosphite (P(OEt)₃)Diethyl ((2-(methoxycarbonyl)phenyl)methyl)phosphonate

Benzylic halides are unique in that they can readily undergo substitution by both SN1 and SN2 mechanisms. quora.com The choice between these two pathways for this compound is finely balanced.

SN2 Pathway: This pathway is favored for primary halides due to minimal steric hindrance. masterorganicchemistry.com The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom as the leaving group (chloride) departs. masterorganicchemistry.com For this compound, the primary nature of the benzylic carbon makes it accessible for backside attack by a nucleophile. The transition state is stabilized by the delocalization of π electrons from the adjacent benzene (B151609) ring. quora.com Reactions with strong nucleophiles, such as the cyanide ion, predominantly follow the SN2 mechanism. stackexchange.com

SN1 Pathway: This pathway involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com While primary carbocations are typically unstable, the benzylic carbocation formed from this compound is significantly stabilized by resonance, with the positive charge delocalized over the benzene ring. quora.com This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway viable, especially with weak nucleophiles or in polar, protic solvents. glasp.coyoutube.com

Several factors determine whether the nucleophilic substitution of this compound proceeds via an SN1 or SN2 mechanism. As a primary benzylic halide, it represents a borderline case where reaction conditions play a critical role. youtube.com

Nucleophile Strength: Strong, negatively charged nucleophiles (e.g., CN⁻, RO⁻) favor the bimolecular SN2 pathway as they are aggressive enough to attack the electrophilic carbon directly. youtube.compharmaguideline.com Weaker, neutral nucleophiles (e.g., H₂O, ROH) are less reactive and tend to favor the SN1 pathway, which relies on the prior formation of a highly reactive carbocation intermediate. glasp.co

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are preferred for SN2 reactions because they solvate the cation but not the anionic nucleophile, leaving it "bare" and highly reactive. pharmaguideline.com Conversely, polar protic solvents (e.g., water, ethanol) favor the SN1 pathway because they can stabilize both the departing leaving group and the intermediate carbocation through hydrogen bonding. pharmaguideline.com

Substrate Structure: While the primary nature of the chloromethyl group favors the SN2 pathway due to low steric hindrance, the benzylic position allows for the formation of a resonance-stabilized carbocation, a key requirement for the SN1 pathway. masterorganicchemistry.com

The interplay of these factors is summarized in the table below.

FactorFavors SN1 PathwayFavors SN2 Pathway
Nucleophile Weak (e.g., H₂O, CH₃OH)Strong (e.g., KCN, NaOCH₃)
Solvent Polar Protic (e.g., Water, Ethanol)Polar Aprotic (e.g., Acetone, DMSO)
Substrate Tertiary > Secondary > Primary BenzylicPrimary Benzylic > Secondary > Tertiary

Oxidation and Reduction Transformations

The benzylic position of the chloromethyl group is susceptible to oxidation. Strong oxidizing agents can convert alkyl side-chains on a benzene ring into a carboxylic acid group. msu.edu This transformation typically requires at least one benzylic hydrogen to be present, which is the case for the chloromethyl group. The oxidation of the chloromethyl group would lead to the formation of 2-carbomethoxybenzoic acid, also known as phthalic acid monomethyl ester.

The chloromethyl group can be reduced to a methyl group. The reduction of benzylic chlorides can be achieved under various conditions, including the use of strong acids or via electrochemical methods. acs.orgacs.org This process effectively replaces the carbon-chlorine bond with a carbon-hydrogen bond, converting this compound into Methyl 2-methylbenzoate (B1238997).

Cyclization and Rearrangement Reactions

The unique positioning of a reactive chloromethyl group ortho to a methyl ester functionality makes this compound a versatile precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization.

Intramolecular Cyclization Pathways Leading to Fused Heterocyclic Systems

Intramolecular cyclization reactions involving this compound typically proceed via an initial reaction at either the ester or the chloromethyl group, followed by a subsequent ring-closing step. These pathways are fundamental in constructing polycyclic molecules, which are scaffolds for novel compounds in drug discovery. nih.gov One common strategy involves the reaction of the benzylic chloride with a nucleophile, which is tethered to a second reactant that subsequently reacts with the ortho-ester group to form a fused ring.

Brønsted acid-catalyzed carbocyclization cascades represent a powerful method for creating fused heterotricycles. nih.govrsc.org This type of cascade can involve a three-component coupling of an alkyne, an oxocarbenium/iminium ion, and an arene, leading to the formation of multiple new bonds and rings in a single pot. nih.gov The synthesis of medium-sized heterocycles (8- to 11-membered rings), which are structurally important but challenging to access, can be achieved through such intramolecular strategies. mdpi.comnih.gov These reactions are often challenging due to unfavorable enthalpic and entropic factors. nih.gov

Visible-light-driven radical cyclization has also emerged as a mild and efficient method for synthesizing complex heterocyclic structures, such as α-carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. researchgate.net Another approach involves the sequential intramolecular hydroamination and asymmetric hydrogenation of anilino-alkynes, which can be catalyzed by a single chiral ruthenium complex to produce enantioenriched benzo-fused N-heterocycles like tetrahydroquinoline derivatives. figshare.com

Role of Catalysis in Cyclization Efficiency and Selectivity

Catalysis is crucial for controlling the efficiency and selectivity of intramolecular cyclization reactions. Transition metals such as palladium, copper, gold, and silver are widely employed to facilitate these transformations. nih.gov For instance, copper-catalyzed intramolecular N-arylation is a key step in the synthesis of medium-sized N-heterocycles and sultams. mdpi.com

The choice of catalyst and ligands can direct the reaction towards a specific product. For example, in palladium-catalyzed reactions, the ligand can influence whether the activation occurs at a C(sp²)-halide bond or a C(sp³)-halide bond. nih.gov Acid catalysis, using reagents like trifluoromethanesulfonic acid (TfOH), is effective in promoting Prins cascade carbocyclizations, often in combination with co-solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) that can stabilize carbocationic intermediates. nih.gov

The table below summarizes various catalytic systems used in cyclization reactions to form heterocyclic systems.

Catalyst System Reaction Type Heterocycle Formed Reference
Brønsted Acid (TfOH)Alkynyl Prins CarbocyclizationFused Heterotricycles nih.gov
Copper Iodide (CuI) / L-prolineIntramolecular N-arylationBenzo-fused N-heterocycles mdpi.com
Chiral Ruthenium ComplexHydroamination/HydrogenationChiral Benzo-fused N-heterocycles figshare.com
Visible Light PhotocatalystRadical Cascade CyclizationBenzimidazo[2,1-a]isoquinolin-6(5H)-ones researchgate.net

Cross-Coupling Reactions and Organometallic Transformations

The benzylic chloride in this compound is a key functional group for carbon-carbon bond formation through various cross-coupling and organometallic reactions.

Palladium-Catalyzed Cross-Couplings Involving Benzyl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling, for example, can be used to methylate aryl halides using trimethylboroxine as the methyl source. researchgate.net While typically applied to aryl halides, benzylic halides like the one in this compound can also be effective coupling partners. researchgate.net

A key challenge in molecules containing multiple halogenated sites is achieving selective coupling. For a molecule with both an aromatic ring (potential for C(sp²)-X activation) and a benzylic chloride (C(sp³)-Cl activation), selectivity is paramount. Studies on analogous systems, such as o-(chloromethyl) bromobenzene, have shown that high selectivity for C(sp²)-Br bond coupling can be achieved using a palladium acetate [Pd(OAc)₂] catalyst with a tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) ligand. nih.gov The choice of phosphine ligand is critical; less-hindered phosphines like triphenylphosphine (PPh₃) can favor the activation of a C(sp³)-Br bond over a C(sp²)-Br bond in some substrates. nih.gov

These reactions typically proceed through a catalytic cycle involving oxidative addition of the palladium(0) complex to the carbon-halide bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. researchgate.net

Other Metal-Mediated Transformations for Carbon-Carbon Bond Formation

Beyond palladium, other metals can mediate crucial C-C bond-forming transformations. Organometallic reagents like Grignard (organomagnesium) and organolithium reagents are widely used. dtu.dkresearchgate.net For instance, highly reactive allyl- and benzylmagnesium halides can be used for C-C bond formation. dtu.dk The chloromethyl group of this compound could potentially react with such reagents, although the ester group would also be susceptible to nucleophilic attack.

Cobalt-mediated transformations offer alternative pathways. For example, cobalt complexes have been shown to undergo reductive elimination to form C-C bonds, though alternative pathways like cyclometallation can compete. acs.org The development of catalytic systems for these transformations is essential, as many transition metals are less abundant and more expensive than metals like magnesium, making stoichiometric use impractical. dtu.dk

Comparative Reactivity Studies with Structural Analogues (e.g., bromo, cyano, or other substituted benzoate (B1203000) esters)

The reactivity of this compound is significantly influenced by the nature of the leaving group (chloride) and the electronic properties of the substituent on the aromatic ring.

Comparison with Bromo Analogue: The corresponding bromo analogue, Methyl 2-bromomethylbenzoate, would be expected to be more reactive in nucleophilic substitution and many palladium-catalyzed cross-coupling reactions. This is because bromide is a better leaving group than chloride. In competitive palladium-catalyzed reactions involving substrates with both C(sp²)-Br and C(sp³)-Cl bonds, the C(sp²)-Br bond is preferentially activated. nih.gov Conversely, in a competition between a C(sp³)-Br and a C(sp³)-Cl bond, the C-Br bond would typically undergo oxidative addition more readily.

Comparison with Other Substituted Benzoate Esters: The electronic nature of substituents on the benzene ring affects the reactivity of the ester and any side chains. Electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), can influence the yield of esterification reactions. mdpi.com In the context of this compound, replacing the ester group with a stronger electron-withdrawing group like a cyano group (-CN) would likely increase the electrophilicity of the benzylic carbon. This would make it more susceptible to nucleophilic attack but could also alter its behavior in organometallic catalytic cycles.

The table below outlines the expected relative reactivity of different analogues in a typical nucleophilic substitution reaction at the benzylic carbon.

Compound Benzylic Leaving Group Ortho-Substituent Expected Relative Reactivity
Methyl 2-bromomethylbenzoate-Br-COOCH₃Highest
This compound-Cl-COOCH₃Intermediate
2-Chloromethylbenzonitrile-Cl-CNHigher than this compound due to electronic effects

Applications in Advanced Organic Synthesis and Medicinal Chemistry

A Cornerstone for Complex Organic Molecules

The reactivity of the chloromethyl group, susceptible to nucleophilic substitution, combined with the ester functionality, which can be manipulated through various reactions, positions Methyl 2-chloromethylbenzoate as a key intermediate in multi-step synthetic pathways.

Paving the Way for Pharmaceuticals and Agrochemicals

This compound is widely recognized as an important intermediate in the fine chemical industry, particularly for the synthesis of pharmaceuticals and agrochemicals. Its bifunctional nature allows for the sequential introduction of different molecular fragments, enabling the construction of elaborate molecular architectures required for biological activity. The compound serves as a foundational element upon which chemists can build the complex scaffolds of modern drugs and crop protection agents.

Crafting Key Drug Intermediates

The utility of this compound extends to the synthesis of specific classes of therapeutic agents, demonstrating its importance in medicinal chemistry.

Anti-allergic Agents: A notable application of this compound is in the synthesis of olopatadine, an effective anti-allergic agent. In the synthetic route to olopatadine, this compound can be used to introduce a key structural motif necessary for its antihistaminic activity.

Anticancer Agents: While direct synthesis pathways from this compound for a broad range of anticancer drugs are not extensively documented in publicly available literature, its structural motifs are found in various compounds with demonstrated anticancer properties. For instance, benzothiazole derivatives, which have shown promise as anticancer agents, can be synthesized using strategies that could potentially involve intermediates derived from this compound. The development of novel benzothiazole aniline derivatives and their platinum (II) complexes has been a subject of research for new chemotherapy agents. nih.gov These complex molecules have shown cytotoxicity against various cancer cell lines. nih.gov

Architect of Heterocyclic Compounds

The construction of heterocyclic ring systems is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of drugs. This compound has proven to be a valuable reagent in the synthesis of various fused and annulated heterocyclic compounds.

Pyrido[3',2':4,5]-furo[3,2-c]isoquinoline Derivatives

Scientific literature provides examples of the synthesis of complex fused heterocyclic systems that are structurally related to this class of compounds. While a direct synthetic route utilizing this compound for this specific ring system was not identified in the available search results, the general principles of building isoquinoline and fused pyridine rings often involve intermediates with similar reactivity. The development of synthetic methodologies for chromeno[3,2-c]pyridines and chromeno[3,2-c]quinolines, for instance, showcases the intricate strategies employed to create such polycyclic frameworks. nih.gov

Pyrido[3',2':4,5]thieno[3,2-c]isoquinolin-5(6H)-ones

Research has demonstrated the utility of this compound in the synthesis of thieno[3,2-c]isoquinoline derivatives. This underscores the compound's role in constructing complex, multi-ring systems containing both sulfur and nitrogen heteroatoms. The synthesis of N-(4-methoxyphenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, a compound with a similar core structure, highlights the modular approach that can be employed in building such intricate molecules. nih.gov

Other Annulated and Fused Ring Systems

The versatility of this compound extends to the synthesis of a variety of other fused heterocyclic systems. Its ability to react with different nucleophiles and participate in cyclization reactions makes it a valuable tool for synthetic chemists. For example, the synthesis of benzo-fused heterocyclic compounds is a significant area of research due to their prevalence in biologically active molecules. researchgate.netcore.ac.uk Methodologies such as isomerization and ring-closing metathesis are employed to create these complex structures. core.ac.uk

Below is a table summarizing the types of compounds synthesized using this compound as a key building block.

Compound Class Specific Examples/Derivatives Therapeutic Area/Application
Pharmaceutical IntermediatesPrecursors for various active pharmaceutical ingredientsGeneral Pharmaceutical Synthesis
Agrochemical IntermediatesBuilding blocks for pesticides and herbicidesCrop Protection
Anti-allergic AgentsIntermediates for Olopatadine synthesisAllergy Treatment
Anticancer Agents (potential)Benzothiazole derivativesOncology
Heterocyclic CompoundsPyrido[3',2':4,5]thieno[3,2-c]isoquinolin-5(6H)-onesMedicinal Chemistry
Fused Ring SystemsVarious benzo-fused heterocyclesDrug Discovery, Materials Science

Design and Synthesis of Derivatives with Modulated Biological Activities

The strategic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy, improve pharmacokinetic properties, and reduce toxicity. This compound serves as a versatile scaffold for such derivatization, offering multiple sites for chemical alteration. The design process is often guided by Structure-Activity Relationship (SAR) studies and the rational application of principles like prodrug and bioisostere design.

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. researchgate.net By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features, known as pharmacophores, that are essential for the desired activity. rsc.orgmdpi.com This iterative process allows for the optimization of the lead compound into a more potent and selective drug candidate. mdpi.com

For derivatives of this compound, SAR exploration would involve modifying three primary regions of the molecule:

The Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the benzene (B151609) ring can influence the molecule's electronic properties, steric profile, and lipophilicity. These changes can profoundly affect how the molecule interacts with its biological target.

The Chloromethyl Group: The reactivity of the benzylic chloride is a key feature. Replacing the chlorine with other halogens (F, Br, I) or other leaving groups can modulate this reactivity. Alternatively, converting the chloromethyl group into other functional groups (e.g., aminomethyl, hydroxymethyl) can lead to entirely new interactions with a target receptor or enzyme.

The Methyl Ester: The ester functionality can be altered to influence solubility, stability, and cell permeability. Saponification to the carboxylic acid or transesterification to form different alkyl or aryl esters provides a range of derivatives with varied physicochemical properties.

The insights gained from these systematic modifications are crucial for rational drug design. For instance, in the development of a series of 1,5-dihydrobenzo[e] researchgate.netnih.govoxazepin-2(3H)-ones as agents for acute myeloid leukemia, SAR studies revealed that specific substitutions at the N-1 and 8-positions were critical for potency. mdpi.com Similarly, SAR analysis of benzimidazole derivatives identified that a methyl group at the R¹ position was optimal for inhibitory activity against Vascular Endothelial Growth Factor (VEGF). nih.gov

Table 1: Hypothetical Structure-Activity Relationship Profile for this compound Derivatives
Modification SiteExample SubstituentPotential Physicochemical ChangeHypothesized Impact on Biological Activity
Aromatic Ring (Position 4)-OCH₃ (Methoxy)Increases electron density; moderate increase in lipophilicity.May enhance binding through hydrogen bond acceptance or favorable electronic interactions.
Aromatic Ring (Position 5)-NO₂ (Nitro)Strongly electron-withdrawing; increases polarity.Could alter target interaction or metabolic profile; may introduce toxicity.
Chloromethyl Group-CH₂Br (Bromomethyl)Increases reactivity as an alkylating agent.Potentially increases potency if the mechanism involves covalent bond formation, but may also increase non-specific toxicity.
Chloromethyl Group-CH₂OH (Hydroxymethyl)Increases polarity; introduces hydrogen bonding capability.Changes mechanism from alkylation to potential hydrogen bond donor/acceptor interactions.
Methyl Ester-COOH (Carboxylic Acid)Increases polarity and water solubility; introduces negative charge at physiological pH.May improve solubility but decrease cell membrane permeability; could form ionic bonds with the target.
Methyl Ester-COOCH₂CH₃ (Ethyl Ester)Slightly increases lipophilicity and steric bulk.May fine-tune lipophilicity for optimal absorption and distribution without significantly altering the core activity.

Rational Design of Prodrugs and Bioisosteres

Beyond direct SAR modifications, advanced strategies such as the design of prodrugs and bioisosteres are employed to overcome pharmacokinetic challenges like poor absorption, rapid metabolism, or inefficient delivery to the target site.

Prodrug Design: A prodrug is an inactive or less active compound that is metabolically converted into the active drug within the body. This approach is often used to improve properties such as solubility, membrane permeability, and metabolic stability. The ester group of this compound is an ideal handle for prodrug design. By varying the alcohol portion of the ester, one can precisely control the lipophilicity and the rate of enzymatic hydrolysis (typically by esterases) back to the active carboxylic acid form.

For example, converting a parent carboxylic acid to a methyl or ethyl ester increases its lipophilicity, which can enhance its ability to cross cell membranes. Once inside the cell, ubiquitous esterase enzymes can cleave the ester, releasing the active carboxylic acid where it is needed. This strategy allows for a higher intracellular concentration of the active compound than might be achieved by administering the more polar carboxylic acid directly. A notable example is the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic acid, designed to act as a potential analgesic. nih.gov Here, an ester linkage is used to combine two molecular fragments, with the expectation of metabolic cleavage to release the active components.

Bioisosteric Replacement: Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. The principle of bioisosterism is used to modify a lead compound to improve its potency, selectivity, or metabolic profile, or to eliminate unwanted side effects.

In the context of this compound derivatives, several bioisosteric replacements could be envisioned:

Ester Group: The ester functionality (-COO-) could be replaced with an amide (-CONH-). This would increase metabolic stability against hydrolysis by esterases and introduce a hydrogen bond donor (the N-H group), potentially leading to new, favorable interactions with the biological target.

Chlorine Atom: The chlorine atom could be replaced by other halogens (Br, F) or a trifluoromethyl group (-CF₃). A fluorine atom can increase metabolic stability and binding affinity without significantly increasing steric bulk. A trifluoromethyl group is often used to increase lipophilicity and block metabolic oxidation at that position.

Aromatic Ring: The benzene ring itself could be replaced with a bioisosteric heterocycle, such as thiophene or pyridine. This can significantly alter the compound's electronic distribution, solubility, and metabolic pathways, sometimes leading to improved activity or a better safety profile. researchgate.net

Table 2: Influence of Ester and Bioisosteric Variations on Physicochemical Properties
Parent MoietyModificationResulting GroupPrimary InfluenceAnticipated Outcome
-COOCH₃ (Methyl Ester)Ester Variation (Prodrug)-COOCH₂CH₂N(CH₃)₂ (Dimethylaminoethyl Ester)SolubilityIncreases aqueous solubility at low pH for potential formulation benefits.
-COOCH₃ (Methyl Ester)Ester Variation (Prodrug)-COOCH(CH₃)₂ (Isopropyl Ester)Lipophilicity & StabilityIncreases lipophilicity; steric hindrance may slow enzymatic hydrolysis, prolonging duration of action.
-COOCH₃ (Methyl Ester)Bioisosteric Replacement-CONHCH₃ (N-methyl amide)Metabolic StabilityResistant to esterase hydrolysis; introduces hydrogen bond donor capability.
-Cl (Chlorine)Bioisosteric Replacement-F (Fluorine)Metabolic Stability & BindingBlocks oxidative metabolism; can enhance binding affinity through specific electronic interactions.
-Cl (Chlorine)Bioisosteric Replacement-CN (Cyano)Polarity & GeometryActs as a hydrogen bond acceptor; linear geometry can probe different binding pockets.
Benzene RingBioisosteric ReplacementPyridine RingSolubility & H-BondingIntroduces a basic nitrogen atom, increasing water solubility and providing a hydrogen bond acceptor site.

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound" (CAS number: 34040-62-5), no experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry (MS) could be located in the available resources.

The searches consistently yielded information for a different, isomeric compound, "Methyl 2-chlorobenzoate" (CAS number: 610-96-8), which has a different chemical structure and properties. While product information from various chemical suppliers confirmed the existence and basic details of this compound, such as its molecular formula (C₉H₉ClO₂) and molecular weight (184.62 g/mol ), the critical spectroscopic data required to fulfill the detailed outline of the requested article is not publicly available.

The requested article structure necessitates in-depth analysis of ¹H NMR, ¹³C NMR, advanced NMR techniques, IR spectroscopy for functional group identification, and mass spectrometry for molecular ion and fragmentation analysis, including Electrospray Ionization Mass Spectrometry (ESI-MS). Without access to the actual spectra or published data for this compound, it is not possible to provide a scientifically accurate and detailed discussion of its spectroscopic characterization as outlined.

Therefore, this article cannot be generated at this time due to the absence of the necessary scientific data for "this compound".

Spectroscopic Characterization Methodologies in Research

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with a high degree of accuracy. measurlabs.comresearchgate.net This accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. nih.gov For Methyl 2-chloromethylbenzoate, HRMS provides an exact mass measurement that can be compared against a calculated theoretical value, serving as a primary method for structural confirmation. measurlabs.com

The technique ionizes the sample, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument. researchgate.net The high resolving power of these instruments allows for mass measurements to be made to within a few parts per million (ppm), enabling the confident assignment of a molecular formula.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₉H₉ClO₂
Calculated Exact Mass184.03180 u
Common Adducts (Positive Ion Mode)[M+H]⁺, [M+Na]⁺, [M+K]⁺
Calculated m/z for [M+H]⁺185.03963 u
Calculated m/z for [M+Na]⁺207.02155 u

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an analytical method that provides unambiguous proof of the three-dimensional structure of a crystalline solid. The technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is analyzed to determine the precise arrangement of atoms within the crystal lattice, including bond lengths and angles. While this technique is considered the gold standard for solid-state structural elucidation, published X-ray crystallographic data for this compound is not readily found in the surveyed literature. However, the technique has been successfully applied to related substituted benzoate (B1203000) structures, such as methyl 2-acetamido-5-chlorobenzoate, demonstrating its utility in defining molecular conformation and intermolecular interactions in the solid state. researchgate.net

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatography is an essential tool for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity, quantify its concentration, and isolate it from reaction byproducts or impurities.

Gas Chromatography (GC) is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, typically helium. wiley-vch.demdpi.com Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column walls.

GC analysis is frequently used in synthetic chemistry to monitor reaction progress and determine the final product's purity. For instance, in the synthesis of a positional isomer, methyl p-chloromethyl benzoate, GC was used to quantify the content of the main product, unreacted starting material, and byproducts. google.com A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range. For more definitive identification, GC can be coupled with a mass spectrometer (GC-MS). amazonaws.com

Table 2: Typical GC Parameters for Analysis of Benzoate Esters
ParameterConditionReference
ColumnFused silica (B1680970) capillary column (e.g., DB-1, 100% dimethyl polysiloxane) wiley-vch.deamazonaws.com
Carrier GasHelium wiley-vch.demdpi.com
Injector Temperature~280 °C mdpi.com
Oven ProgramTemperature ramp (e.g., 60 °C to 300 °C) wiley-vch.de
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) wiley-vch.deamazonaws.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and impurity profiling of a wide range of compounds, including this compound. ekb.egresearchgate.net This method is particularly useful for non-volatile or thermally sensitive compounds. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

A specific reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate the compound or its impurities. sielc.com The choice of a C18 or a specialized reverse-phase column is common for benzoate derivatives. researchgate.net

Table 3: HPLC Method for this compound
ParameterConditionReference
ColumnNewcrom R1 sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
ModeReverse Phase (RP) sielc.com
ApplicationPurity analysis, preparative separation, impurity isolation sielc.com

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power. The combination of HPLC with a Ultraviolet-Visible (UV/Vis) photodiode array detector (HPLC-UV/Vis) is particularly well-suited for the analysis of this compound. The benzene (B151609) ring within the molecule is a strong chromophore, meaning it absorbs light in the UV region of the electromagnetic spectrum. nih.govresearchgate.net

As the compound elutes from the HPLC column, it passes through the UV/Vis detector's flow cell. The detector measures the absorbance of UV light at one or multiple wavelengths. This provides a highly sensitive and selective means of detection and quantification. researchgate.net Furthermore, a full UV spectrum can be recorded for the eluting peak, which can aid in peak identification and purity assessment by comparing it to a reference standard. researchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For halogenated compounds like this compound, chlorine content is also determined. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's empirical formula, which, in conjunction with molecular weight data from mass spectrometry, confirms the molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C₉H₉ClO₂)
ElementSymbolAtomic Mass (u)Percentage by Mass (%)
CarbonC12.01158.55%
HydrogenH1.0084.91%
ChlorineCl35.45319.21%
OxygenO15.99917.33%
Total-184.62100.00%

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reaction dynamics of Methyl 2-chloromethylbenzoate. These methods provide a detailed picture of the electron distribution and the energies associated with chemical transformations.

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and reactivity of organic molecules. For this compound, DFT studies would be instrumental in elucidating the mechanisms of its characteristic reactions, particularly nucleophilic substitution at the benzylic carbon.

The primary reaction of this compound is the S(_N)2 reaction, where a nucleophile displaces the chloride ion. DFT calculations on similar benzyl chloride systems have shown that the presence of the benzene (B151609) ring stabilizes the transition state, thereby accelerating the reaction rate compared to primary alkyl halides. The electron-withdrawing nature of the ortho-ester group in this compound would further influence the electrophilicity of the benzylic carbon.

Table 1: Hypothetical DFT-Calculated Parameters for the S(_N)2 Reaction of this compound with a Generic Nucleophile (Nu⁻)

ParameterDescriptionHypothetical Value (kcal/mol)
ΔE‡ Activation Energy15-20
ΔErxn Reaction Energy-10 to -15
q(Cbenzyl) Partial Charge on Benzylic Carbon+0.15 to +0.25

Note: These values are illustrative and would be determined by specific DFT calculations.

For even greater accuracy, particularly for understanding the finer details of the electronic structure and reaction barriers, ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a more rigorous treatment of electron correlation.

High-accuracy ab initio calculations would be particularly useful for benchmarking the results from DFT methods and for studying systems where DFT might be less reliable. For this compound, these calculations could provide a very precise picture of the charge distribution and the subtle electronic effects of the ortho-substituent on the reactivity of the chloromethyl group.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, providing insights into their conformational preferences and interactions with other molecules.

Computational models can be used to map out the entire potential energy surface for a reaction, identifying the most likely reaction pathways and the structures of the transition states. For reactions of this compound, this would involve modeling the approach of a nucleophile and the subsequent bond-breaking and bond-forming processes. The transition state is a critical point on this pathway that determines the reaction rate. Recent advances in computational models, including the use of machine learning, have made the prediction of transition state structures more rapid and accurate.

The three-dimensional shape of a molecule is crucial for its reactivity and interactions. Conformational analysis of this compound would involve identifying the stable arrangements of its constituent atoms. The rotation around the single bonds, particularly the C-C bond connecting the chloromethyl group to the ring and the C-C bond of the ester group, would be of primary interest.

Theoretical studies on substituted phenylbenzoates suggest that such molecules can be quite flexible. The preferred conformation of this compound would likely involve a balancing act between steric hindrance and electronic interactions. Understanding these conformational preferences is the first step in understanding how this molecule might be recognized by other molecules or biological receptors.

This compound is a key starting material for the synthesis of various biologically active compounds, including the antihistamine olopatadine. Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a receptor, typically a protein.

In the context of derivatives of this compound, molecular docking studies are invaluable for understanding their mechanism of action. For instance, olopatadine is an antagonist of the histamine H1 receptor. Docking simulations can predict the binding mode of olopatadine within the active site of the H1 receptor, identifying key interactions (like hydrogen bonds and hydrophobic interactions) that are responsible for its therapeutic effect. These studies can guide the design of new derivatives with improved potency and selectivity.

Table 2: Key Interactions in a Hypothetical Docking Study of an Olopatadine-like Derivative with the Histamine H1 Receptor

Interaction TypeKey Receptor ResiduesLigand Moiety Involved
Hydrogen Bonding Asp107, Lys191Carboxylic acid
π-π Stacking Phe435, Trp428Dibenzo[b,e]oxepine ring
Hydrophobic Interactions Val111, Leu188Alkyl chain

Note: This table is illustrative and based on known interactions of H1 receptor antagonists.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. researchgate.netacs.orgmdpi.com These models are instrumental in medicinal chemistry and drug discovery for predicting the activity of new or untested compounds, thereby guiding the design of molecules with enhanced desired properties. acs.orgnih.gov

In the context of this compound and its derivatives, QSAR studies can be employed to predict their biological activities, such as enzyme inhibition or receptor binding affinity. The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by molecular descriptors. mdpi.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known activities, structurally related to this compound, is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and physicochemical. nih.govmdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM), are used to build a mathematical relationship between the descriptors and the activity. mdpi.comnih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govmdpi.com

The following table summarizes common molecular descriptors that could be used in a QSAR study of this compound derivatives:

Descriptor ClassExamplesDescription
Physicochemical LogP, Polarizability, Surface TensionDescribe the lipophilicity, electronic distribution, and surface properties of the molecule.
Geometrical Molecular Volume, Surface Area, Shape IndicesQuantify the three-dimensional aspects of the molecular structure.
Topological Connectivity Indices, Topological DiameterRepresent the atomic arrangement and branching of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesDescribe the electronic properties and reactivity of the molecule.

By developing a validated QSAR model for a series of this compound analogs, researchers can predict the activity of novel derivatives before their synthesis, thereby prioritizing the most promising candidates for further investigation and reducing the time and cost associated with drug development.

Cheminformatics and Data Mining for Structure-Reactivity and Structure-Application Relationships

Cheminformatics and data mining are powerful computational tools used to analyze large datasets of chemical information to uncover relationships between chemical structures and their properties, including reactivity and potential applications. For this compound, these approaches can provide valuable insights into its chemical behavior and guide the exploration of its utility in various fields.

Structure-Reactivity Relationships:

Cheminformatics can be employed to predict the reactivity of this compound in different chemical reactions. By analyzing databases of known reactions, it is possible to identify patterns and build predictive models. For example, the presence of the chloromethyl group suggests a susceptibility to nucleophilic substitution reactions. Data mining of reaction databases can help predict the most favorable reaction conditions and the likely products when this compound is reacted with various nucleophiles.

Key aspects of structure-reactivity that can be investigated using cheminformatics include:

Reaction Site Prediction: Algorithms can identify the most reactive sites within the molecule. For this compound, this would likely be the benzylic carbon of the chloromethyl group.

Byproduct Prediction: By analyzing similar reactions in large databases, potential side reactions and byproducts can be anticipated.

Catalyst Selection: Data mining can assist in identifying the most effective catalysts for desired transformations involving this compound.

Structure-Application Relationships:

By mining chemical and biological databases, it is possible to establish relationships between the structural features of this compound and its potential applications. This involves searching for structurally similar compounds with known uses and activities. For instance, the presence of the benzoate (B1203000) moiety is common in compounds with applications in pharmaceuticals and materials science.

The following table illustrates potential applications that could be inferred through cheminformatics analysis based on the structural motifs present in this compound:

Structural MotifKnown Applications of Similar StructuresPotential Inferred Applications for Derivatives
Chloromethylated Aromatic Ring Precursors in organic synthesis, building blocks for polymers.Synthesis of complex organic molecules, development of new polymers with specific properties.
Methyl Benzoate Fragrance ingredients, solvents, intermediates in pharmaceutical synthesis.Development of new fragrances, use as a scaffold in medicinal chemistry.
Substituted Benzyl Halide Alkylating agents in organic synthesis, starting materials for biologically active compounds.Synthesis of novel bioactive compounds, probes for studying biological systems.

Through the systematic analysis of large chemical datasets, cheminformatics and data mining can accelerate the discovery of new reactions and applications for this compound, moving beyond traditional, hypothesis-driven research to a more data-driven approach.

Future Directions and Research Gaps

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The current synthesis of Methyl 2-chloromethylbenzoate often involves the free-radical chlorination of methyl 2-methylbenzoate (B1238997), utilizing reagents like chlorine gas and initiators such as benzoyl peroxide or UV light. researchgate.net While effective, these methods present environmental and safety challenges, including the use of hazardous reagents and the generation of byproducts.

Future research must prioritize the development of greener synthetic routes. This involves exploring alternative chlorinating agents that are less hazardous and have a higher atom economy. The principles of green chemistry, which emphasize waste minimization and the use of renewable resources, should guide this research. jocpr.comjk-sci.comnih.gov For instance, developing catalytic cycles that utilize chloride salts as the chlorine source in conjunction with a recyclable oxidant could represent a more sustainable approach. Investigating solvent-free reaction conditions or the use of environmentally benign solvents like ionic liquids or supercritical fluids could further reduce the environmental impact of the synthesis.

Key Research Objectives:

Replacement of traditional chlorinating agents with greener alternatives.

Minimization of waste through high atom economy reactions. jocpr.combuecher.denih.gov

Exploration of solvent-free or green solvent systems.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Atom Economy

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic system employed. Traditional methods using free-radical initiators can sometimes lead to a mixture of chlorinated products, impacting yield and purification costs. researchgate.net

A significant research gap exists in the exploration of novel catalysts that can offer superior control over the reaction. Heterogeneous catalysts, such as solid acids or metal-organic frameworks (MOFs), present a promising avenue. uni-giessen.degoogle.com These materials can offer advantages in terms of separation, reusability, and potentially higher selectivity due to their well-defined active sites. For example, zirconium-based solid acid catalysts have shown effectiveness in the synthesis of other methyl benzoate (B1203000) compounds and could be adapted for this specific transformation. mdpi.com Organocatalysis, which avoids the use of potentially toxic metals, is another burgeoning field that could yield highly selective and environmentally benign catalysts for the chlorination process. uni-giessen.de

Comparison of Initiators for Chlorination of Methyl 2-methylbenzoate researchgate.net
InitiatorRelative Reaction RateProduct Distribution EffectKey Considerations
UV Light (315-400 nm)FastestNo significant effectRequires specialized equipment; potential for side reactions.
Benzoyl Peroxide (BPO)ModerateNo significant effectCommonly used; potential safety hazards.
Azobisisobutyronitrile (AIBN)SlowestNo significant effectLower reaction rate may require longer reaction times.

Discovery of Untapped Reactivity Patterns and Novel Synthetic Applications

This compound is a bifunctional molecule, featuring both an electrophilic chloromethyl group and an ester functionality. While it is a known precursor in the synthesis of various compounds, its full reactive potential remains largely unexplored.

Future research should focus on discovering novel transformations and synthetic applications for this compound. Its structure makes it an ideal candidate for participation in a variety of organic reactions. For instance, its utility in palladium-catalyzed cross-coupling reactions could be investigated to form new carbon-carbon and carbon-heteroatom bonds. The development of tandem reactions, where both the chloromethyl and ester groups react in a sequential, one-pot process, could lead to the efficient construction of complex molecular architectures. Furthermore, its use as a key building block for the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals, represents a significant area for future exploration. researchgate.net

Advanced Computational Studies for Rational Design and High-Throughput Prediction

The application of computational chemistry offers a powerful tool for accelerating research and development in this area. To date, there is a scarcity of computational studies focused specifically on the reaction mechanisms and properties of this compound.

Advanced computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the intricate details of reaction pathways for its synthesis. mdpi.com Such studies can provide valuable insights into transition states and reaction intermediates, aiding in the rational design of more efficient and selective catalysts. mdpi.com Furthermore, high-throughput computational screening could be utilized to predict the reactivity of this compound with a wide array of substrates, thereby identifying promising new synthetic applications before extensive experimental work is undertaken. This predictive approach can significantly reduce the time and resources required for the discovery of novel chemical transformations.

Integration with Automated Synthesis and Flow Chemistry for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including issues with heat management, reaction control, and safety, particularly when handling hazardous reagents like chlorine gas.

The integration of automated synthesis and continuous flow chemistry offers a robust solution for the scalable and safe production of this compound. chim.itpolimi.it Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions, which can lead to higher yields and improved product quality. nih.gov The enclosed nature of flow systems also enhances safety when working with toxic gases. Research into developing a continuous flow process for the chlorination of methyl 2-methylbenzoate could demonstrate a scalable, efficient, and safer manufacturing protocol. researchgate.netwiley-vch.de This approach would not only improve the production of this compound itself but also serve as a model for the broader application of flow chemistry in the synthesis of fine chemicals.

Potential Advantages of Flow Chemistry for this compound Synthesis
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
SafetyHandling of large volumes of hazardous materials.Small reactor volumes, contained system.
Heat TransferLimited by surface area-to-volume ratio.Excellent due to high surface area-to-volume ratio. nih.gov
ScalabilityChallenging, often requires process redesign.More straightforward by extending operation time or "numbering-up" reactors. chim.it
Process ControlDifficult to maintain uniform conditions.Precise control over temperature, pressure, and residence time. chim.it
Product QualityPotential for batch-to-batch variability.Consistent product quality.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-chloromethylbenzoate, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via esterification or halogenation of methyl benzoate derivatives. Critical parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to facilitate chloromethylation.
  • Temperature control : Maintaining 0–5°C during chloromethylation to minimize side reactions like over-halogenation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from unreacted starting materials or dimeric byproducts. Methodological emphasis: Monitor reaction progress via TLC and confirm purity through melting point analysis and HPLC (>97% purity threshold) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Respirators (NIOSH-approved) are required if airborne concentrations exceed 1 mg/m³ .
  • Engineering controls : Fume hoods for ventilation and spill containment trays.
  • Emergency measures : Immediate use of eye wash stations and emergency showers upon exposure. Contaminated clothing must be removed and professionally decontaminated .
  • Risk assessment : Pre-experiment evaluation of reaction scale, volatility, and compatibility with other reagents .

Q. How can researchers characterize the basic physicochemical properties of this compound?

Key properties include:

  • logP (2.8) : Determined via shake-flask method, indicating moderate lipophilicity suitable for herbicide penetration .
  • Topological polar surface area (26.3 Ų) : Calculated using computational tools (e.g., Molinspiration) to predict membrane permeability .
  • Spectroscopic data :
  • ¹H NMR : δ 3.9 (s, COOCH₃), δ 4.8 (s, CH₂Cl), aromatic protons at δ 7.2–7.8 .
  • IR : C=O stretch at ~1720 cm⁻¹, C-Cl at 750 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting spectral data during this compound characterization be resolved?

Contradictions in NMR or MS data may arise from impurities (e.g., residual solvents or isomers). Methodological steps:

  • Cross-validation : Compare experimental data with computational predictions (e.g., PubChem’s NMR shift tool ).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm CH₂Cl group connectivity .
  • Purity assays : Combine HPLC (C18 column, acetonitrile/water) with elemental analysis to quantify impurities .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Common byproducts include di-chlorinated derivatives or ester hydrolysis products. Solutions:

  • Kinetic control : Slow addition of chloromethylating agents (e.g., ClCH₂SO₂Cl) at low temperatures (−10°C) to favor mono-substitution .
  • Solvent optimization : Use anhydrous dichloromethane to suppress hydrolysis.
  • In-line monitoring : FTIR or ReactIR to track reactive intermediates and adjust stoichiometry dynamically .

Q. How do the physicochemical properties of this compound influence its role as a herbicide intermediate?

  • Lipophilicity (logP 2.8) : Enhances cuticular penetration in plants, improving bioavailability of bensulfuron-methyl precursors .
  • Hydrolytic stability : The ester group’s resistance to hydrolysis under ambient conditions ensures shelf-life stability but requires enzymatic cleavage (e.g., esterases) for bioactivation .
  • Structure-activity relationship (SAR) : The chloromethyl group’s electrophilicity enables nucleophilic displacement, critical for modifying herbicidal potency .

Q. What analytical methods are recommended for detecting trace impurities in this compound batches?

  • GC-MS : Detects volatile byproducts (e.g., methyl benzoate) with LOD <0.1% .
  • LC-QTOF : High-resolution mass spectrometry identifies non-volatile impurities (e.g., dimeric species) via exact mass matching .
  • X-ray crystallography : Resolves structural ambiguities in crystalline impurities .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/MethodRelevance to Research
logP2.8 (Shake-flask) Predicts environmental mobility
Topological PSA26.3 Ų (Computational) Influences membrane permeability
Melting PointNot reported; purify via recrystallization Indicates crystallinity and purity

Q. Table 2. Troubleshooting Spectral Data Conflicts

IssueResolution StrategyReference Technique
Overlapping NMR signals2D NMR (HSQC/COSY) Confirms proton-carbon connectivity
Ambiguous MS fragmentsIsotopic pattern analysis (Cl isotopes) Distinguishes chlorinated species

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Feasible Synthetic Routes

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Methyl 2-chloromethylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.